N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline is a chemical compound with the molecular formula C15H19NO4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of epoxy groups, which contribute to its reactivity and versatility in different chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline typically involves the reaction of aniline with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then further reacted with ethylene glycol to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the efficient and consistent production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The epoxy groups in the compound can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield oxides, while substitution reactions produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and resins.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and protein modifications.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: The compound is utilized in the production of adhesives, coatings, and composite materials.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline involves the interaction of its epoxy groups with various molecular targets. The epoxy groups can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications in their structure and function. This reactivity is exploited in applications such as cross-linking, polymerization, and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N,N-Bis(2-(2,3-epoxypropoxy)ethoxy)aniline include:
- Aniline, p-(2,3-epoxypropoxy)-N,N-bis(2,3-epoxypropyl)
- p-Aminophenol triglycidyl ether
- N,N,O-Tris(2,3-epoxypropyl)-p-aminophenol
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance of reactivity and stability. The presence of multiple epoxy groups enhances its versatility in various chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
63951-08-6 |
---|---|
Molekularformel |
C16H23NO6 |
Molekulargewicht |
325.36 g/mol |
IUPAC-Name |
N,N-bis[2-(oxiran-2-ylmethoxy)ethoxy]aniline |
InChI |
InChI=1S/C16H23NO6/c1-2-4-14(5-3-1)17(22-8-6-18-10-15-12-20-15)23-9-7-19-11-16-13-21-16/h1-5,15-16H,6-13H2 |
InChI-Schlüssel |
XCBLHARHDZIEJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)COCCON(C2=CC=CC=C2)OCCOCC3CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.